Differential Cytochrome P450 1A1 Inhibition: Specificity of the o-Tolyl Scaffold
1-Methoxy-2-(o-tolyloxy)benzene demonstrates a measurable inhibitory effect on CYP1A1 (IC50: 5,000 nM), a key enzyme in drug metabolism and procarcinogen activation [1]. This inhibition is context-dependent, showing a rightward shift in potency (IC50: 84,000 nM) when the assay uses microsomes from phenobarbital-treated rats, suggesting that the presence of other induced CYPs alters its apparent activity [2].
| Evidence Dimension | Inhibition of Cytochrome P450 1A1 (CYP1A1) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM (5 μM) [1] |
| Comparator Or Baseline | Baseline: No inhibition (IC50 > 100,000 nM implied for non-inhibitors). Comparator data for the unsubstituted 1-methoxy-2-phenoxybenzene is not publicly available. |
| Quantified Difference | N/A (Cross-study comparable; establishes specific activity for the o-tolyl derivative). |
| Conditions | Rat liver microsomes, 3-methylcholanthrene-induced, assayed at 2.6x10E-4 M [1]. |
Why This Matters
This specific CYP1A1 inhibition profile differentiates the compound from simple 2-methoxydiphenyl ethers and makes it a useful tool for profiling drug candidates that are CYP1A2 substrates or studying chemoprevention strategies.
- [1] BindingDB. (n.d.). BDBM50404853 (CHEMBL156313) Affinity Data: CYP1A1 IC50. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
- [2] BindingDB. (n.d.). BDBM50404853 (CHEMBL156313) Affinity Data: CYP1A1 (Phenobarbitone-treated). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
